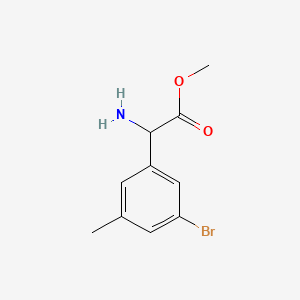
Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate
描述
Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate is an organic compound with the molecular formula C10H12BrNO2. It is a derivative of phenylalanine, where the phenyl ring is substituted with a bromine atom and a methyl group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
属性
分子式 |
C10H12BrNO2 |
|---|---|
分子量 |
258.11 g/mol |
IUPAC 名称 |
methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate |
InChI |
InChI=1S/C10H12BrNO2/c1-6-3-7(5-8(11)4-6)9(12)10(13)14-2/h3-5,9H,12H2,1-2H3 |
InChI 键 |
DYADGDXTDKYDIC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)Br)C(C(=O)OC)N |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate typically involves the reaction of 3-bromo-5-methylbenzaldehyde with glycine methyl ester hydrochloride in the presence of a base. The reaction proceeds through a Schiff base intermediate, which is subsequently reduced to yield the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reduction step often employs sodium borohydride or hydrogen gas with a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group using reagents like potassium permanganate or nitric acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using hydrogen gas and a palladium catalyst.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, ammonia.
Major Products Formed
Oxidation: Methyl 2-nitro-2-(3-bromo-5-methylphenyl)acetate.
Reduction: Methyl 2-amino-2-(3-methylphenyl)acetate.
Substitution: Methyl 2-amino-2-(3-hydroxy-5-methylphenyl)acetate.
科学研究应用
Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a precursor to biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity for different targets, influencing its biological activity.
相似化合物的比较
Similar Compounds
- Methyl 2-amino-2-(3-chloro-5-methylphenyl)acetate
- Methyl 2-amino-2-(3-fluoro-5-methylphenyl)acetate
- Methyl 2-amino-2-(3-iodo-5-methylphenyl)acetate
Uniqueness
Methyl 2-amino-2-(3-bromo-5-methylphenyl)acetate is unique due to the presence of the bromine atom, which can participate in specific interactions not possible with other halogens. This can lead to differences in reactivity and biological activity compared to its chloro, fluoro, and iodo analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


